2-Phenyl-1,2-propanediol
Overview
Description
2-Phenyl-1,2-propanediol is an organic compound with the molecular formula C9H12O2. It is a glycol that features a phenyl group attached to a propane backbone with two hydroxyl groups at positions 1 and 2. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .
Mechanism of Action
Target of Action
It is known to exhibit typical alcohol properties in chemical reactions .
Mode of Action
2-Phenyl-1,2-propanediol interacts with its targets through typical alcohol reactions such as esterification, etherification, oxidation, and reduction . It can also react with aldehydes or ketones to form condensation products .
Pharmacokinetics
It is known to be soluble in water and most organic solvents, such as alcohols, ethers, and ketones , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water and organic solvents can affect its distribution and availability in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-1,2-propanediol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with 2,3-dibromopropane, followed by the addition of sodium hydroxide to yield the desired product . Another method includes the epoxidation of styrene derivatives using hydrogen peroxide in the presence of tungstic acid salt, ammonium salt, and phosphoric acid .
Industrial Production Methods
Industrial production of this compound often involves the reduction of diethyl phenylmalonate with sodium borohydride in the presence of an alkali metal dihydrogen phosphate buffer . This method is valued for its simplicity, safety, and commercial viability.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or acetophenone, while reduction can produce phenylpropanol .
Scientific Research Applications
2-Phenyl-1,2-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
2-Phenyl-1,2-propanediol can be compared with other similar compounds such as:
- 1-Phenyl-1,2-ethanediol
- 2-Phenyl-1-propanol
- 2-Phenyl-1,3-propanediol
- Hydrobenzoin
- 1-Phenyl-1,2-propanedione
- 2-Phenyl-2-propanol
These compounds share structural similarities but differ in the position and number of hydroxyl groups, which influence their chemical properties and applications. For example, 2-Phenyl-1,3-propanediol has hydroxyl groups at positions 1 and 3, making it distinct in its reactivity and uses .
Properties
IUPAC Name |
2-phenylpropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCZPZFNQQFXPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863344 | |
Record name | 2-Phenylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4217-66-7 | |
Record name | (±)-2-Phenyl-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4217-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-1,2-propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004217667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4217-66-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-2-phenylpropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Phenyl-1,2-propanediol metabolized in rats?
A: Research shows that this compound is a key metabolite of α-Methylstyrene (AMS) in rats. Following oral administration of AMS, rats primarily excreted this compound as a glucuronide conjugate (50% of urinary radioactivity), with the unconjugated diol representing a smaller portion (3%). Other identified metabolites included atrolactic acid, S-(2-hydroxy-2-phenylpropyl)-N-acetylcysteine, and 2-phenylpropionic acid. [, ]
Q2: Is the formation of this compound from AMS stereoselective?
A: Evidence suggests that the initial epoxidation of AMS, a precursor to this compound, is not stereoselective. This conclusion is based on the identification of both diastereomeric isomers of the mercapturate and glucuronide conjugates of this compound in rat urine. These findings indicate that the enzymatic addition of oxygen to AMS produces enantiomeric epoxides. [, ]
Q3: Can this compound be produced through methods other than AMS metabolism?
A: Yes, this compound can be synthesized through the dihydroxylation of α-methylstyrene. One method utilizes a silica-supported chitosan–osmium tetroxide complex as a catalyst and potassium hexacyanoferrate(III) as a co-oxidant. This reaction, conducted at room temperature and atmospheric pressure, yields (R)-(-)-2-phenyl-1,2-propanediol with an optical yield of 64.8% and a product yield of 70%. []
Q4: Are there enzymatic methods for producing optically active forms of this compound?
A: Yes, enzymes like Porcine Pancreatic Lipase (PPL) can distinguish between the enantiomers of this compound during transesterification reactions. Although the enantioselectivity is moderate, the enantiomeric excess of the desired enantiomer can be enhanced by using a tandem enzymatic approach. This involves a PPL-catalyzed esterification followed by an enzymatic hydrolysis, leading to this compound with improved enantiomeric purity. []
Q5: Besides its role in AMS metabolism, is this compound encountered in other biochemical contexts?
A: Interestingly, this compound is also formed during the interaction of cumene hydroperoxide with cytochrome P450 enzymes. This finding, alongside the production of cumyl alcohol and acetophenone, indicates that isomerization is a competing pathway for hydroperoxide destruction by cytochrome P450, in addition to the more commonly known pathways. []
Q6: Can modifications to the structure of this compound influence its interaction with enzymes?
A: Research suggests that the presence and position of substituents on the aromatic ring of this compound analogs can significantly affect their interaction with enzymes like lipases. For example, lipases exhibit a preference for esterifying the primary hydroxyl group in 1,1-disubstituted 1,2-diols. The enantioselectivity of this reaction is primarily governed by the tertiary carbinyl centers, indicating that even subtle structural changes can impact enzymatic selectivity. []
Q7: Are there any reported applications of this compound in synthetic chemistry?
A: Yes, optically active forms of this compound and its analogs, particularly those containing an iodo atom, an oxirane moiety, or an alkynyl group, are valuable chiral building blocks in organic synthesis. They have been successfully employed in the preparation of various chiral molecules, including azido diols, sulfanyl diols, cyano diols, and even complex natural products like the side chain of a vitamin D3 metabolite and the aggregation pheromone (1S,5R)-(-)-frontalin. []
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